8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
This compound has been a part of studies focusing on synthesizing various derivatives for potential medicinal applications. For instance, a study synthesized a series of derivatives and evaluated them for serotonin receptor affinity and phosphodiesterase inhibitor activity. One specific compound in this series showed potential as an antidepressant in preliminary pharmacological studies (Zagórska et al., 2016).
Antiviral and Antihypertensive Activity Study
Another study synthesized derivatives of polymethylenehypoxanthines, precursors of this compound, to explore their potential antiviral and antihypertensive activities (Nilov et al., 1995).
Pharmacological Evaluation
A study synthesized N-8-arylpiperazinylpropyl derivatives of this compound and evaluated them as potential 5-HT(1A) receptor ligands, suggesting their use in anxiolytic and antidepressant applications (Zagórska et al., 2009).
Regioselective Synthesis Application
The compound was used in the regioselective synthesis of 1-desazapurine, which is considered a potent pharmacophore and widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Properties
IUPAC Name |
6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-5-26-13-9-7-6-8-12(13)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-9H,5H2,1-4H3,(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNUYOHAGBKTRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.